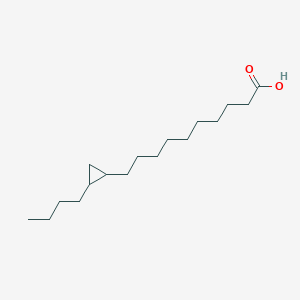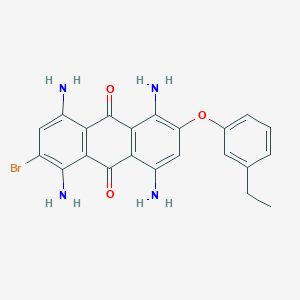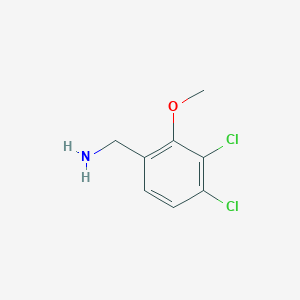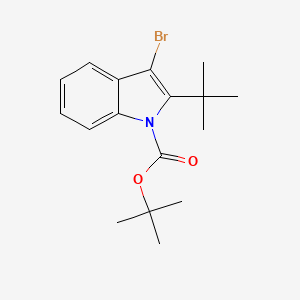
10-(2-Butylcyclopropyl)decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Butylcyclopropyl)decanoic acid is a chemical compound belonging to the class of fatty acids It features a cyclopropane ring within its carbon chain, which is a distinctive structural characteristic
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Butylcyclopropyl)decanoic acid typically involves the cyclopropanation of a suitable precursor followed by further functionalization. One common method is the reaction of a decanoic acid derivative with a butyl-substituted cyclopropane reagent under specific conditions. The reaction may require catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure efficient and consistent production. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
10-(2-Butylcyclopropyl)decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
10-(2-Butylcyclopropyl)decanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of 10-(2-Butylcyclopropyl)decanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure may play a role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.
類似化合物との比較
Similar Compounds
Lactobacillic acid:
10-Hydroxydecanoic acid: This compound has a hydroxyl group instead of a cyclopropane ring, leading to different chemical properties and reactivity.
Uniqueness
10-(2-Butylcyclopropyl)decanoic acid is unique due to its specific cyclopropane ring structure and butyl substituent, which confer distinct chemical and biological properties
特性
CAS番号 |
676614-06-5 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
10-(2-butylcyclopropyl)decanoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-11-15-14-16(15)12-9-7-5-4-6-8-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) |
InChIキー |
OAUJSQXOQPIDTL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC1CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)








